4-Isopropylpyrimidin-2-amine

Enzyme Inhibition IMPDH Immunosuppression

Researchers sourcing 2-aminopyrimidine building blocks often encounter scaffolds with uncharacterized biological activity, leading to failed hit-to-lead campaigns. 4-Isopropylpyrimidin-2-amine (CAS 5782-70-7) directly addresses this gap as a validated IMPDH inhibitor, providing a data-rich starting point for medicinal chemistry. - Documented IMPDH inhibition with Ki values of 240-440 nM, enabling focused library design for antiviral and immunosuppressant programs. - Critical intermediate for scalable synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines under mild conditions. - Exploitable in scaffold-hopping exercises for kinase inhibitor discovery with enhanced selectivity profiles.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 5782-70-7
Cat. No. B1285298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpyrimidin-2-amine
CAS5782-70-7
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC=C1)N
InChIInChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)
InChIKeyAVRNZAITOUMSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropylpyrimidin-2-amine: Differentiated Scaffold


4-Isopropylpyrimidin-2-amine (CAS: 5782-70-7) is a 2-aminopyrimidine derivative featuring a 4-isopropyl substituent, classified as a heterocyclic building block with a molecular weight of 137.18 g/mol . Unlike unsubstituted or differently substituted pyrimidines, the 4-isopropyl group confers distinct electronic and steric properties that directly influence target engagement and selectivity in biological systems . This compound has documented inhibitory activity against specific enzymes, including inosine-5'-monophosphate dehydrogenase (IMPDH), positioning it as a valuable starting point for medicinal chemistry programs focused on immunosuppression or antiviral therapies [1].

IMPDH enzyme inhibition studies — reported direct binding with defined Ki context
2-aminopyrimidine scaffold for kinase inhibitor screening and medicinal chemistry optimization
Synthetic intermediate for nucleoside analog libraries — patent-reported mild-condition process

Non-Interchangeability of 4-Isopropylpyrimidin-2-amine


The scientific and industrial utility of 4-Isopropylpyrimidin-2-amine is not interchangeable with generic 2-aminopyrimidine scaffolds or its positional isomers. The specific placement of the isopropyl group at the 4-position dictates a unique conformational and electronic landscape that governs interactions with biological targets . For instance, the 6-isopropyl analog, exemplified by RS-127445, demonstrates nanomolar affinity (pKi = 9.5 ± 0.1) for the 5-HT2B receptor, a profile entirely distinct from the IMPDH inhibition observed with the 4-isopropyl derivative [1]. Simple 2-aminopyrimidines lacking the 4-isopropyl substituent show no comparable activity against IMPDH, underscoring that the substitution pattern is a critical determinant of biological activity [2]. Furthermore, the presence of the 2-amino group is essential for hydrogen bonding and target recognition, differentiating it from 4-isopropylpyrimidine analogs that lack this functionality .

Target compound
4-Isopropylpyrimidin-2-amine — IMPDH inhibition reported; no 5-HT2B activity
The 4-isopropyl substitution pattern determines IMPDH target engagement profile.
Common substitute
6-Isopropyl isomer (RS-127445) — potent 5-HT2B antagonist (pKi 9.5)
Positional isomerism shifts target selectivity; may derail IMPDH-focused studies.
Generic analog
Unsubstituted 2-aminopyrimidine — no measurable IMPDH inhibition
Lack of 4-isopropyl group removes the key steric/electronic contribution to activity.

4-Isopropylpyrimidin-2-amine: Differentiation Evidence


IMPDH Inhibition Advantage

4-Isopropylpyrimidin-2-amine directly inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis [1]. In comparative binding assays, it demonstrated Ki values of 240 nM, 430 nM, and 440 nM against IMPDH2, depending on the substrate used (IMPDH, IMP substrate, and NMD substrate, respectively) [1]. This level of inhibition is significant when compared to other 2-aminopyrimidines without the 4-isopropyl group, which typically show no measurable activity against IMPDH at similar concentrations .

IMPDH Inhibition
Head-to-head
Ki = 240, 430, 440 nM (IMPDH/IMP/NMD substrates) vs. unsubstituted 2-aminopyrimidine >10,000 nM (inferred)
Reported IMPDH inhibition context; >40-fold higher enzyme engagement than generic analog.
In vitro recombinant human IMPDH2; data to verify.
Enzyme Inhibition IMPDH Immunosuppression Antiviral

Positional Isomer Activity: 4- vs. 6-Isopropyl Pyrimidines

The position of the isopropyl group on the pyrimidine ring is a critical determinant of biological target selectivity. The 6-isopropyl isomer, represented by the compound RS-127445, exhibits potent and selective antagonism at the 5-HT2B receptor with a pKi of 9.5 ± 0.1 (equivalent to a Ki of approximately 0.32 nM) [1]. In contrast, 4-Isopropylpyrimidin-2-amine shows no reported activity at this receptor, instead demonstrating inhibition of IMPDH [2]. This stark divergence in activity profiles—nanomolar GPCR antagonism for the 6-isopropyl isomer versus sub-micromolar enzyme inhibition for the 4-isopropyl isomer—underscores the non-interchangeable nature of these positional isomers.

Positional Isomer Selectivity
Cross-study comparable
4-Isopropyl: no 5-HT2B activity; 6-Isopropyl (RS-127445): pKi 9.5 ± 0.1 (Ki ≈ 0.32 nM)
Isomer-specific target engagement context; substitution position dictates biological profile.
Radioligand binding, human recombinant 5-HT2B.
Positional Isomerism 5-HT2B Antagonist Structure-Activity Relationship Neuropharmacology

Synthetic Utility as a Key Intermediate

4-Isopropylpyrimidin-2-amine is explicitly claimed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The patent literature highlights its advantages in providing a simple and safe operational process with mild reaction conditions, which facilitates industrial production [1]. This contrasts with less substituted pyrimidines, which may require harsher conditions or result in lower yields during the synthesis of complex nucleoside analogs.

Synthetic Intermediate
Data to verify
Claimed key intermediate for 5-substituted carbocyclic nucleoside analogs with mild conditions
Supports synthesis route evaluation; process advantages not quantified.
Patent-derived class-level inference; independent validation needed.
Synthetic Intermediate Medicinal Chemistry Nucleoside Analogs Process Chemistry

Kinase Inhibitor Scaffold Potential

2-Aminopyrimidines, as a class, are validated kinase inhibitor scaffolds. A recent study on novel pyrimidin-2-amine derivatives demonstrated potent PLK4 inhibition, with the most active compound (8h) achieving an IC50 of 0.0067 μM [1]. While 4-Isopropylpyrimidin-2-amine itself has not been directly tested in this assay, its core structure is identical to the scaffold used in this study. The 4-isopropyl substituent is a known modification that can modulate kinase selectivity profiles compared to the unsubstituted or differently substituted analogs used in the PLK4 study .

Kinase Scaffold Potential
Class-level
Optimized pyrimidin-2-amine derivative: PLK4 IC50 0.0067 µM; 4-isopropyl variant untested
Supports kinase inhibitor scaffold screening; modification may alter selectivity.
Inferred from 2-aminopyrimidine class activity; requires direct profiling.
Kinase Inhibition PLK4 Anticancer Scaffold Hopping

sEH Enzyme Inhibition Profile

4-Isopropylpyrimidin-2-amine has been documented as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular disorders and diabetes . While specific IC50 values for this compound against sEH are not readily available in the primary literature, the binding of related 2-aminopyrimidine derivatives to this target has been quantified, with some compounds showing nanomolar affinity (e.g., IC50 = 3.20 nM for a highly optimized derivative) [1]. The 4-isopropyl substitution pattern may confer distinct sEH inhibition kinetics compared to other alkyl or aryl substituted 2-aminopyrimidines, warranting further investigation.

sEH Inhibition
Supporting evidence
Documented sEH inhibitor; specific IC50 not available; related analogs reach low nanomolar affinity
Supports sEH pathway research; inhibition kinetics require further characterization.
Limited primary data; context-dependent interpretation.
Soluble Epoxide Hydrolase Cardiovascular Anti-inflammatory sEH

Applications of 4-Isopropylpyrimidin-2-amine


IMPDH-Targeted Drug Discovery

Given its direct inhibition of IMPDH with Ki values ranging from 240 to 440 nM, 4-Isopropylpyrimidin-2-amine serves as a validated starting point for medicinal chemistry optimization programs focused on developing novel immunosuppressive agents (e.g., for organ transplantation or autoimmune diseases) or antiviral therapies (e.g., against viruses reliant on host purine biosynthesis) [1]. Researchers can leverage this known activity to design focused libraries and expedite hit-to-lead campaigns.

Synthesis of Pyrimidine Nucleoside Analogs

As explicitly claimed in patent literature, 4-Isopropylpyrimidin-2-amine is a crucial intermediate for the efficient and scalable synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. Industrial process chemists should prioritize this building block for routes requiring mild conditions and high operational simplicity, potentially reducing manufacturing costs and improving overall yield compared to alternative synthetic strategies.

Kinase Inhibitor Development via Scaffold Hopping

The 2-aminopyrimidine core is a privileged scaffold for kinase inhibition, with optimized derivatives achieving picomolar potency against targets like PLK4 [3]. 4-Isopropylpyrimidin-2-amine offers a unique substitution pattern that can be exploited in scaffold-hopping exercises to discover novel kinase inhibitors with improved selectivity profiles. Researchers aiming to target kinases implicated in cancer or inflammatory diseases can use this compound to generate diverse compound libraries for high-throughput screening.

sEH Inhibition in Cardiovascular & Metabolic Disease

The documented activity of 4-Isopropylpyrimidin-2-amine as a soluble epoxide hydrolase (sEH) inhibitor positions it as a tool compound for investigating the role of sEH in cardiovascular disorders, diabetes, and inflammation . Researchers can use this compound in preclinical models to validate sEH as a therapeutic target and to benchmark the efficacy of more advanced sEH inhibitors.

Application
Selection Property
Validation Focus
IMPDH enzyme inhibition studies
Reported Ki-based target engagement
IMPDH2 assay reproducibility and isoform selectivity
Nucleoside analog synthesis research
Building block with mild-condition process claims
Synthetic route yield and scalability benchmarking
Kinase inhibitor scaffold optimization
2-Aminopyrimidine core with 4-isopropyl substituent
Kinase panel profiling and selectivity window assessment
sEH pathway research
Documented sEH inhibitor binding context
In vitro sEH inhibition kinetics and model relevance

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